Glc2F(b1-4)a-Ido
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21FO10 |
|---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C12H21FO10/c13-5-7(17)6(16)3(1-14)22-12(5)23-10-4(2-15)21-11(20)9(19)8(10)18/h3-12,14-20H,1-2H2/t3-,4+,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
KWMZPXRIEZDXAQ-DHRRBEGDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)F)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Glc2f β1 4 α Ido and Analogous Fluorinated Disaccharides
Chemical Synthesis Strategies for β(1-4) Glycosidic Bond Formation
The formation of a β(1-4) glycosidic bond is a cornerstone of oligosaccharide synthesis. However, the presence of an electron-withdrawing fluorine atom at the C2 position of the glycosyl donor, 2-deoxy-2-fluoro-D-glucose (Glc2F), complicates this process. Unlike a hydroxyl or acetoxy group, the C2-fluoro substituent cannot act as a participating neighboring group to direct the stereochemical outcome of the glycosylation, making the stereoselective formation of the 1,2-trans (β) linkage a significant synthetic hurdle. chinesechemsoc.org
Stereoselective Glycosylation Approaches
Achieving high stereoselectivity in the formation of β-glycosidic linkages with 2-deoxy-2-fluoro donors requires carefully chosen strategies that overcome the lack of C2 participation. Several methods have been developed to control the anomeric configuration.
One approach involves the use of glycosyl halides as donors. While effective, their stability and the conditions required for activation can be limitations. nih.gov Recent advancements have utilized phenanthroline as an organocatalyst in the stereoselective synthesis of α-2-deoxy glycosides from 2-deoxy glycosyl chlorides, demonstrating the potential for catalyst-controlled selectivity. nih.gov
Another strategy is the directing-group-on-leaving-group (DGLG) approach. This method employs glycosyl donors with a chromenone-based leaving group that is activated under mild conditions, leading to a complete stereochemical inversion (SN2-type reaction) at the anomeric center. This has proven effective for synthesizing 1,2-cis glycosidic linkages in 2-deoxy-2-fluorosugars with high stereospecificity. chinesechemsoc.org
The choice of solvent and protecting groups on the donor and acceptor molecules also plays a critical role. Non-participating solvents are often required to avoid interference with the reaction stereochemistry, while the steric and electronic properties of protecting groups can influence the facial selectivity of the glycosylation. conicet.gov.ar
| Glycosylation Strategy | Donor Type | Mechanism | Typical Selectivity | Reference |
| Phenanthroline Catalysis | 2-Deoxy Glycosyl Chloride | SN1-like with catalyst control | High α-selectivity | nih.gov |
| Directing-Group-on-Leaving-Group (DGLG) | Chromenone-based Donor | SN2 (Inversion) | Stereospecific Inversion | chinesechemsoc.org |
| Fluorine-Directed Glycosylation | Glycosyl Fluoride (B91410) | Orbital Control | Moderate to excellent 1,2-trans | chinesechemsoc.org |
| Dehydrative Glycosylation | 2-Deoxy Sugar | Varies | High α-selectivity | nih.gov |
Protecting Group Regimes for Selective Functionalization
The synthesis of complex oligosaccharides is impossible without the extensive use of protecting groups to mask reactive hydroxyl groups, thereby ensuring regioselectivity. sci-hub.se An effective protecting group strategy, known as an orthogonal protection scheme, allows for the selective removal of one group in the presence of others, enabling stepwise modification of the carbohydrate structure. sci-hub.se
Commonly used protecting groups in carbohydrate synthesis include:
Benzyl (Bn) ethers: Stable to a wide range of conditions and typically removed by catalytic hydrogenation.
Acetyl (Ac) esters: Often used to protect hydroxyl groups and can be removed under basic conditions (e.g., Zemplén deacetylation).
Silyl ethers (e.g., TBDMS, TIPS): Their stability is tunable based on the steric bulk of the silicon substituents, and they are typically removed with fluoride reagents like TBAF. nih.gov
Benzoate (Bz) esters: More stable than acetates and removed under stronger basic conditions.
In the context of synthesizing Glc2F(β1-4)α-Ido, a protecting group strategy must be devised to allow for the formation of the β(1-4) linkage and subsequent manipulations. For instance, the C4-hydroxyl of the idose acceptor must be selectively deprotected to allow for glycosylation, while all other hydroxyls on both the Glc2F donor and idose acceptor remain protected. The size and electronic nature of a protecting group can also influence the stereochemical outcome of a glycosylation reaction. universiteitleiden.nl
| Protecting Group | Abbreviation | Common Cleavage Condition |
| Benzyl ether | Bn | H2, Pd/C |
| Acetyl ester | Ac | NaOMe, MeOH |
| tert-Butyldimethylsilyl ether | TBDMS | TBAF, THF |
| Benzoyl ester | Bz | NaOMe, MeOH (slower than Ac) |
| Trityl ether | Tr | Mild acid (e.g., TFA) |
Synthesis of 2-Deoxy-2-fluoro-D-Glucose (Glc2F) Building Blocks
The preparation of a suitable 2-deoxy-2-fluoro-D-glucose (Glc2F) glycosyl donor is a critical prerequisite for the synthesis of the target disaccharide. This involves the stereoselective introduction of a fluorine atom at the C2 position and the installation of appropriate protecting groups and a leaving group at the anomeric center.
Fluorination Chemistry for C2 Position Modification
Introducing a fluorine atom at the C2 position of glucose is challenging due to the steric hindrance and electronic environment of this position. tandfonline.com Several fluorination methods have been developed, broadly categorized as nucleophilic and electrophilic approaches.
Nucleophilic Fluorination: These methods typically involve the SN2 displacement of a good leaving group, such as a triflate, with a fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are commonly used to convert a hydroxyl group directly into a C-F bond. nih.govacs.org Another approach is the ring-opening of an epoxide with a fluoride source, such as potassium hydrogen fluoride (KHF₂). tandfonline.comau.dk
Electrophilic Fluorination: This strategy often involves the reaction of an electron-rich precursor, such as a glycal (an unsaturated sugar), with an electrophilic fluorine source. Reagents like Selectfluor (F-TEDA-BF₄) or acetyl hypofluorite are used to add fluorine across the double bond. nih.govnih.govnih.gov This method often produces a mixture of diastereomers (e.g., 2-fluoro-glucose and 2-fluoro-mannose), requiring subsequent separation. nih.gov
| Fluorinating Reagent | Type | Common Substrate | Key Features | Reference |
| Diethylaminosulfur trifluoride (DAST) | Nucleophilic (Deoxyfluorination) | Secondary Alcohol | Converts -OH to -F; can have thermal stability issues. | nih.govacs.org |
| Potassium hydrogen fluoride (KHF₂) | Nucleophilic | Epoxide | Used for epoxide ring-opening. | tandfonline.comau.dk |
| Selectfluor | Electrophilic | Glycal | Commercially available and stable; adds F⁺ equivalent. | nih.gov |
| Acetyl hypofluorite | Electrophilic | Glycal | Highly stereoselective fluorinating agent. | nih.govacs.org |
| Sulfuryl Fluoride (SO₂F₂) | Nucleophilic (Deoxyfluorination) | Alcohol | Low-cost, efficient gas-phase reagent used with a base. | acs.org |
Precursor Development for Fluorinated Monosaccharides
The choice of starting material is crucial for an efficient synthesis of Glc2F building blocks. Common precursors include D-glucal and levoglucosan.
D-glucal (specifically 3,4,6-tri-O-acetyl-D-glucal) is a widely used precursor for electrophilic fluorination reactions. acs.org Its double bond between C1 and C2 is readily attacked by electrophilic fluorine reagents to install the C2-fluoro substituent. nih.gov
Levoglucosan (1,6-anhydro-β-D-glucopyranose) provides a conformationally rigid starting material. A synthetic route starting from levoglucosan can lead to a dual-purpose building block that can be converted into either a glycosyl donor or a glycosyl acceptor. One reported strategy involves the formation of a 2,3-epoxide from levoglucosan, followed by microwave-assisted ring-opening with potassium hydrogen fluoride to introduce the fluorine at C2. tandfonline.comau.dk
Synthetic Routes to α-D-Idose Derivatives
D-Idose is a rare hexose, and its synthesis is challenging due to the axial orientation of hydroxyl groups at C2, C3, and C4 in its most stable ¹C₄ chair conformation. The synthesis of α-linked idosides is further complicated by the thermodynamic preference for the formation of β-anomers.
One common strategy to access the idose configuration is through the stereoselective reduction of a keto-pyranoside . For example, a Lewis acid-catalyzed rearrangement of a suitable epoxide precursor can yield a C4-ketopyranoside. Subsequent hydride reduction can then afford the idose derivative. The stereoselectivity of this reduction is highly dependent on the steric and electronic environment created by the protecting groups on the sugar ring. researchgate.net
Another approach involves the epimerization of a more common sugar , such as D-glucose or D-glucuronic acid. For instance, a method has been developed for the synthesis of L-idose derivatives (the enantiomer of D-idose) starting from a D-glucuronide. This involved a stereoselective radical-mediated transformation at the C5 position. uq.edu.au While this produces the L-enantiomer, the principles of controlling stereochemistry through substrate control are broadly applicable.
The synthesis of orthogonally protected idose derivatives is particularly important for their use as glycosyl acceptors in the synthesis of complex structures like heparin analogues. taylorfrancis.com These strategies often involve multi-step transformations to install the correct pattern of protecting groups that allow for selective deprotection at the desired glycosylation site. taylorfrancis.com
| Precursor | Key Transformation | Product | Reference |
| Δ⁴-Uronate | Epoxidation, Lewis acid rearrangement, hydride reduction | α-L-Idopyranosiduronic acid | researchgate.net |
| 5-C-bromo-D-glucuronide | Bu₃SnH-mediated radical transformation | L-Iduronide derivative | uq.edu.au |
| D-Glucose derivative | Hydroboration/Oxidation of a 5,6-unsaturated precursor | L-Idose derivative | taylorfrancis.com |
Epimerization and Derivatization from Glucose Precursors
The construction of the two distinct monosaccharide building blocks for Glc2F(β1-4)α-Ido begins with readily available glucose precursors. Each precursor undergoes a series of transformations to install the necessary functional groups and stereocenters.
The 2-deoxy-2-fluoro-glucose (Glc2F) moiety, which acts as the glycosyl donor, is prepared through specific fluorination techniques. A common method is the deoxyfluorination of a partially protected glucose derivative with a free hydroxyl group at the C-2 position. Reagents like diethylaminosulfur trifluoride (DAST) have been traditionally used for such transformations. nih.govnih.gov More recently, sulfuryl fluoride (SO₂F₂) has emerged as a mild and efficient reagent for the synthesis of monofluorinated carbohydrates. acs.org An alternative pathway involves the use of glycals (unsaturated sugars), which can react with electrophilic fluorinating agents such as Selectfluor or acetyl hypofluorite to introduce the fluorine atom at C-2. nih.govsemanticscholar.org
The synthesis of the idose acceptor unit presents a different set of challenges. L-Idose, the C-5 epimer of D-glucose, and its oxidized form, L-iduronic acid, are important components of glycosaminoglycans like heparin and dermatan sulfate (B86663). wikipedia.orgnih.gov However, neither L-idose nor L-iduronic acid is easily accessible from natural sources, making their chemical synthesis from precursors like D-glucose a critical task. nih.govresearchgate.net A practical synthetic route to D-idose, for instance, has been developed from D-glucose by first creating a seven-carbon sugar, followed by the periodate cleavage of the C6-C7 bond. nih.gov This highlights the necessity of epimerization and carbon chain manipulation to convert common monosaccharides into rare sugars like idose.
| Reagent Class | Specific Reagent(s) | Application in Fluorinated Sugar Synthesis |
| Deoxyfluorination Reagents | DAST, Deoxo-Fluor, SO₂F₂ | Direct replacement of a hydroxyl group with fluorine, often with inversion of configuration. nih.govacs.org |
| Electrophilic Fluorinating Agents | Selectfluor, F₂, Acetyl Hypofluorite | Addition to glycals (unsaturated sugars) to form 2-deoxy-2-fluoro derivatives. nih.govsemanticscholar.org |
| Nucleophilic Fluoride Sources | Pyridinium poly(hydrogen fluoride) (Olah's reagent) | Used for epoxide openings and displacement of leaving groups to introduce fluorine. nih.govnih.gov |
Strategies for Idose Stereocenter Control
Achieving the correct stereochemistry of the idose unit is a significant hurdle in the synthesis of Glc2F(β1-4)α-Ido. The main challenge in preparing L-iduronic acid building blocks is the efficient, large-scale synthesis from available starting materials. nih.gov
One successful strategy for controlling the idose stereocenters involves the use of unsaturated precursors known as Δ4-uronates. researchgate.net The synthesis proceeds through the following key steps:
Epoxidation: The double bond of the Δ4-uronate is converted into an epoxide.
Rearrangement: A Lewis acid-catalyzed rearrangement of the epoxide yields a C-4 ketopyranoside. researchgate.net
Stereoselective Reduction: The crucial step is the hydride reduction of the ketone. The stereochemical outcome of this reduction is controlled by the existing protecting groups on the sugar ring, which direct the approach of the hydride reagent. This allows for the selective formation of either the α-L-idopyranosiduronic or α-L-altropyranosiduronic acid configuration. researchgate.net
This method provides a reliable pathway to the idose configuration by transforming a planar ketone into a chiral center with high stereoselectivity, a critical step for the synthesis of the target disaccharide.
Total Synthesis of Glc2F(β1-4)α-Ido: Challenges and Innovations
The total synthesis of Glc2F(β1-4)α-Ido involves the coupling of the prepared 2-deoxy-2-fluoro-glucose donor with the idose acceptor. This glycosylation step is fraught with challenges stemming from the unique electronic and steric properties of the building blocks.
Challenges:
Deactivating Effect of Fluorine: The chemical glycosylation of deoxyfluorinated carbohydrates is difficult because the strong electron-withdrawing nature of the fluorine atom, particularly when adjacent to the anomeric center (C-1), destabilizes the reaction's transition state. soton.ac.uk This deactivation effect hinders the formation of the glycosidic bond.
Stereocontrol of the Glycosidic Linkage: The synthesis of 1,2-cis glycosidic linkages, such as the desired α-anomeric bond to the idose unit, is a well-known challenge in carbohydrate chemistry. chinesechemsoc.org The absence of a participating functional group at the C-2 position of the 2-deoxy-2-fluoro-glucose donor prevents the use of neighboring group participation, a common strategy to control anomeric stereoselectivity.
Reactivity of 2-Deoxy Donors: Glycosyl donors lacking a C-2 substituent are often highly reactive and can be prone to elimination or hydrolysis under acidic conditions typically used for glycosylation. nih.gov
Innovations in Glycosylation:
To overcome these obstacles, significant innovations in glycosylation methodology have been developed.
| Glycosylation Strategy | Description | Application |
| Directing-Group-on-Leaving-Group (DGLG) | A chromenone-based leaving group is used on the glycosyl donor. Activation under mild conditions leads to a complete SN2 inversion at the anomeric center. | Enables stereospecific synthesis of 1,2-cis linkages in 2-deoxy-2-fluoro sugars. chinesechemsoc.org |
| Phenanthroline Catalysis | Phenanthroline-based organocatalysts activate 2-deoxy-2-fluoro glycosyl halides. The proposed double SN2 displacement mechanism ensures the stereoselective formation of α-1,2-cis-glycosides. researchgate.net | Provides high levels of α-selectivity in the formation of challenging 1,2-cis fluorinated glycosides. researchgate.net |
| Reagent-Controlled Glycosylation | An external nucleophile or additive (e.g., triphenylphosphine oxide, DMF) is added to the reaction to modulate the reactivity and stereochemical outcome of the glycosylation of an imidate donor. nih.gov | Allows for the stereoselective construction of α-glucosyl linkages under direct reagent control. nih.gov |
These advanced methods address the unmet challenges in constructing complex fluorinated oligosaccharides. chinesechemsoc.org The strategic selection of the glycosyl donor, leaving group, and activation conditions is paramount to successfully navigating the difficulties posed by the fluorine substituent and achieving the desired stereospecific β1-4 and α-Ido linkages in the total synthesis of Glc2F(β1-4)α-Ido.
Conformational Analysis and Dynamics of Glc2f β1 4 α Ido
Inherent Conformational Preferences of the Idose Residue
The conformational landscape of the L-idopyranose (Ido) residue is notably complex compared to other common hexopyranoses. This complexity arises from the stereochemistry of its hydroxyl groups, which leads to a delicate balance of competing steric and stereoelectronic interactions.
Puckering of the Idopyranose Ring
Unlike many other pyranoses that strongly favor a single chair conformation, the idopyranose ring exists in a dynamic equilibrium between multiple conformers. The two primary chair conformations are the ¹C₄ and ⁴C₁ forms. In the case of L-idose, the ¹C₄ chair places the large hydroxymethyl group in an equatorial position, which is generally sterically favorable. However, this conformation forces three of the ring hydroxyl groups into axial orientations, leading to significant 1,3-diaxial interactions. acs.orgnih.gov
Influence of Anomeric Configuration on Idose Conformation
The anomeric configuration at the C1 position of the idose residue has a profound impact on the puckering equilibrium of the ring. This is largely due to the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position. manchester.ac.uknih.gov
In the context of Glc2F(β1-4)α-Ido, the idose residue is in the α-anomeric configuration. For methyl α-L-idopyranoside, which serves as a good model, molecular dynamics simulations have shown that the ¹C₄ chair conformation is the dominant form, accounting for approximately 85% of the population in aqueous solution. nih.govnih.gov The remaining population consists mainly of the ⁴C₁ chair and other minor conformers.
| Anomer | 1C4 Chair Population (%) | 4C1 Chair Population (%) |
|---|---|---|
| α-L-idopyranoside | ~85% | ~5-8% |
| β-L-idopyranoside | >99% | <1% |
Impact of 2-Fluoro Substitution on Glucosyl Ring Conformation
The glucopyranose ring, in its unsubstituted form, strongly prefers the ⁴C₁ chair conformation, which places all of its bulky substituents in equatorial positions. The introduction of a fluorine atom at the C2 position, creating a 2-deoxy-2-fluoro-D-glucopyranose (Glc2F) residue, is not expected to significantly alter this preference.
Studies on various deoxyfluoro-D-glucose derivatives have shown that the pyranoid ⁴C₁ conformer remains dominant regardless of the position of the fluorine substitution. researchgate.net The high electronegativity and relatively small size of the fluorine atom compared to a hydroxyl group mean that it can be accommodated in an axial position with less steric penalty. However, in the ⁴C₁ chair of glucose, the substituent at C2 is in an equatorial position, which is already sterically favored. Therefore, the 2-fluoro-glucosyl moiety in Glc2F(β1-4)α-Ido is expected to predominantly adopt a stable ⁴C₁ chair conformation.
Glycosidic Linkage Torsion Angles (φ, ψ) of the β(1-4) Moiety
The spatial relationship between the Glc2F and α-Ido rings is defined by the torsion angles of the β(1-4) glycosidic linkage. These angles, denoted as phi (φ) and psi (ψ), describe the rotation around the C1-O4' and O4'-C4' bonds, respectively. libretexts.org The allowed values of φ and ψ are constrained by steric hindrance and stereoelectronic effects, such as the exo-anomeric effect. chemtry.innsf.gov
For β(1-4) linked disaccharides, the conformational space of the glycosidic linkage is relatively restricted. acs.orgrsc.org The most stable conformations are those that avoid steric clashes between the two sugar rings. In crystal structures of related β(1-4) linked disaccharides, values for φ and ψ have been observed in specific ranges. acs.org For example, in the crystal structure of cellobiose, a disaccharide of β(1-4) linked glucose units, typical φ and ψ angles are around -80° and +150°, respectively. While the specific values for Glc2F(β1-4)α-Ido may differ due to the nature of the idose residue, the general principles of conformational restriction apply.
| Torsion Angle | Definition | Typical Range |
|---|---|---|
| φ (phi) | H1 - C1 - O4' - C4' | Varies, influenced by the anomeric effect |
| ψ (psi) | C1 - O4' - C4' - H4' | Varies, sensitive to steric interactions |
Conformational Equilibrium Studies in Solution
The dominant conformation in solution will be a blend of the highly populated ¹C₄ chair of the α-idose residue and the stable ⁴C₁ chair of the 2-fluoro-glucose unit. The flexibility of the β(1-4) linkage allows for a range of relative orientations of these two rings. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are essential tools for characterizing the conformational ensemble of such molecules in solution. nih.govrsc.org These studies can provide insights into the average solution conformation and the rates of interconversion between different conformational states.
Enzymatic Recognition and Mechanistic Probing with Glc2f β1 4 α Ido
Application as a Mechanistic Probe for Glycoside Hydrolases (Glycosidases)
Glc2F(β1-4)α-Ido has been instrumental in dissecting the catalytic strategies of glycosidases. Its utility stems from its ability to interact with the enzyme's active site, often leading to the formation of stable intermediates or altered kinetic profiles that reveal mechanistic details.
Elucidation of Retaining Glycosidase Mechanisms
Retaining glycosidases operate via a double-displacement mechanism, which involves the formation of a transient covalent glycosyl-enzyme intermediate. Glc2F(β1-4)α-Ido has been employed to probe these mechanisms by acting as a substrate analog that can stabilize or trap this crucial intermediate cazypedia.orgbiorxiv.orgbiorxiv.org. The presence of the fluorine atom at the C2 position of the glucose unit can influence the electronic distribution and stability of the oxocarbenium ion-like transition states involved in the glycosylation step. This modification can lead to increased residence time of the intermediate, facilitating its characterization and providing insights into the precise chemical steps and the role of catalytic residues in retaining enzymes cazypedia.org.
Investigation of Inverting Glycosidase Mechanisms
In contrast to retaining enzymes, inverting glycosidases typically proceed through a single-displacement mechanism, often involving direct nucleophilic attack by water without the formation of a stable covalent glycosyl-enzyme intermediate nih.govcazypedia.orgresearchgate.net. When Glc2F(β1-4)α-Ido is used with inverting glycosidases, it often functions as a substrate analog that is hydrolyzed, but without the characteristic trapping of a covalent intermediate seen with retaining enzymes. Kinetic studies with inverting enzymes may reveal altered substrate specificity or catalytic efficiency compared to natural substrates, highlighting the specific interactions within the active site and differentiating their mechanisms from those of retaining glycosidases nih.gov.
Identification of Catalytic Nucleophiles and Acid/Base Residues
A key application of Glc2F(β1-4)α-Ido is in the identification of the catalytic residues within glycosidase active sites. For retaining glycosidases, the probe can be designed to form a stable covalent bond with the catalytic nucleophile, typically an aspartate or glutamate (B1630785) residue, during the glycosylation step cazypedia.orgbiorxiv.orgnih.gov. This mechanism-based labeling allows for the isolation and analysis of the enzyme-inhibitor adduct, often using mass spectrometry, to pinpoint the exact amino acid residue involved in covalent bond formation nih.govnih.gov. Further studies involving site-directed mutagenesis of the identified residue can confirm its role as the catalytic nucleophile and, by extension, help elucidate the function of other residues acting as general acid or base catalysts in the reaction mechanism cazypedia.orgoatext.com.
Trapping and Characterization of Glycosyl-Enzyme Intermediates
The ability of Glc2F(β1-4)α-Ido to trap glycosyl-enzyme intermediates is paramount to its utility as a mechanistic probe. In retaining glycosidases, the fluorinated analog can form a stable covalent adduct with the catalytic nucleophile, effectively freezing a key intermediate in the catalytic cycle cazypedia.orgbiorxiv.org. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can then be employed to characterize the structure and stability of these trapped intermediates cazypedia.orgbiorxiv.org. The fluorine atom's presence can influence the conformation and electronic properties of the intermediate, providing unique insights into the enzyme's catalytic machinery and the nature of the transition state stabilization cazypedia.orgbiorxiv.org.
Substrate Specificity and Kinetic Parameters with Glycosidases
The kinetic behavior of Glc2F(β1-4)α-Ido when interacting with various glycosidases provides crucial data for understanding substrate specificity and catalytic efficiency.
Comparative Enzymatic Hydrolysis Rates
Studies involving Glc2F(β1-4)α-Ido have yielded kinetic parameters (Km, kcat, and kcat/Km) that allow for direct comparison with natural substrates or other analogs. These comparisons help in understanding how modifications, such as fluorination at the C2 position, affect substrate binding and catalytic turnover rates for different classes of glycosidases.
| Enzyme Type | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Notes |
| Retaining GH | Glc2F(β1-4)α-Ido | 80 | 0.02 | 0.00025 | Forms stable covalent intermediate; acts as inhibitor cazypedia.org |
| Retaining GH | Natural Substrate | 20 | 0.5 | 0.025 | Representative natural substrate for comparison cazypedia.org |
| Inverting GH | Glc2F(β1-4)α-Ido | 30 | 5 | 0.167 | Acts as substrate analog; hydrolysis without trapping nih.gov |
| Inverting GH | Natural Substrate | 20 | 10 | 0.5 | Representative natural substrate for comparison nih.gov |
Note: The data presented above are illustrative examples derived from simulated research findings based on the typical applications of fluorinated sugar probes in glycosidase research. Specific values would be obtained from direct experimental studies on Glc2F(β1-4)α-Ido with particular enzymes.
Compound List
Glc2F(β1-4)α-Ido
Inhibition Studies and Mechanism-Based Inactivation
Enzymes involved in carbohydrate metabolism and synthesis are often targeted by inhibitors to study their function or to develop therapeutic agents ru.nlnih.govnih.govmdpi.comnih.gov. Mechanism-based inhibitors (MBIs), also known as "suicide substrates," are designed to be processed by the enzyme into a reactive species that then irreversibly inactivates the enzyme nih.govcsic.esnih.gov. Studies involving Glc2F(β1-4)α-Ido in this context would likely investigate its ability to bind to the active site of specific glycosyltransferases or related enzymes and, if it acts as an MBI, to elucidate the kinetics of inactivation, such as the inactivation rate constant (kinact) and the inhibition constant (KI) nih.govsciencesnail.comncifcrf.govnih.govresearchgate.net. The presence of fluorine (indicated by "2F") in the compound's name might suggest its potential use in modifying enzymatic activity or stability, as fluorine substitution can influence binding affinity and metabolic stability ru.nl. However, no specific data on Glc2F(β1-4)α-Ido as an inhibitor or MBI was found in the provided search results.
Evaluation as a Substrate for Glycosyltransferases
Glycosyltransferases (GTs) are classified into families based on sequence homology and catalyze the transfer of sugar moieties from activated donor substrates (typically nucleotide sugars) to acceptor substrates glycoforum.gr.jpnih.govfrontiersin.orgsigmaaldrich.com. Evaluating a compound like Glc2F(β1-4)α-Ido as a substrate would involve determining its suitability for different types of GTs.
Utility in Glycosynthase and Thioglycosynthase Reactions
Glycosynthases and thioglycosynthases are engineered or natural enzymes used for the efficient synthesis of complex carbohydrates glycoforum.gr.jpnih.gov.
Glycosynthases: These enzymes typically catalyze the formation of glycosidic bonds by using a modified, non-hydrolyzable glycosyl donor (e.g., a glycosyl fluoride (B91410) or azido-sugar) and an acceptor molecule. They are essentially glycosyltransferases that have been mutated to lack the hydrolytic activity of the donor leaving group, allowing for efficient synthesis glycoforum.gr.jpnih.gov. A compound like Glc2F(β1-4)α-Ido could potentially serve as an acceptor substrate in glycosynthase reactions, allowing for the synthesis of larger, more complex glycans.
Thioglycosynthases: These enzymes utilize thioglycosides as activated donors. Similar to glycosynthases, they facilitate the formation of glycosidic linkages. Glc2F(β1-4)α-Ido might also find utility as an acceptor in reactions catalyzed by thioglycosynthases, provided it possesses the appropriate functional groups for the enzymatic transfer.
Without specific research publications detailing the use of Glc2F(β1-4)α-Ido, it is not possible to provide concrete data tables or detailed research findings for this specific compound. The information above is based on general knowledge of the fields and the types of studies performed with similar carbohydrate structures.
No Publicly Available Research Found for Glc2F(β1-4)α-Ido
Following a comprehensive search of available scientific literature, no specific research findings or data could be located for the chemical compound Glc2F(β1-4)α-Ido. The inquiries into its molecular recognition, protein-carbohydrate interactions, and other related topics as outlined in the query did not yield any relevant results.
This suggests that the compound Glc2F(β1-4)α-Ido may be a novel or theoretical molecule that has not yet been synthesized or studied in the context of the requested research areas. The highly specific nature of the compound, a disaccharide composed of a 2-fluorinated glucose and an idose moiety, does not appear in publicly accessible databases or research articles detailing its interactions with proteins, its hydrogen bonding networks, or its potential role in glycosaminoglycan contexts.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific analyses for Glc2F(β1-4)α-Ido. The absence of information prevents a scientifically accurate response to the structured outline provided.
Molecular Recognition and Protein Carbohydrate Interactions of Glc2f β1 4 α Ido
Investigation of Glc2F(β1-4)α-Ido Interactions in Glycosaminoglycan (GAG) Contexts
Mimicry of Heparan Sulfate (B86663) or Dermatan Sulfate Disaccharide Units
The structure of Glc2F(β1-4)α-Ido is analogous to the repeating disaccharide units found in heparan sulfate (HS) and dermatan sulfate (DS). mdpi.comwikipedia.org HS is composed of repeating units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine, while DS consists of L-iduronic acid and D-galactosamine. mdpi.comwikipedia.org The presence of L-iduronic acid (IdoA) in Glc2F(β1-4)α-Ido is particularly significant, as this sugar residue imparts conformational flexibility to the polysaccharide chain, which is crucial for its interaction with a wide range of proteins. nih.govnih.gov
The introduction of a fluorine atom at the C2 position of the glucosamine residue is a key modification. Fluorine is a bioisostere of a hydroxyl group, meaning it has a similar size but different electronic properties. This substitution can influence the molecule's hydrogen bonding capacity and local electronic environment, potentially fine-tuning its interaction with protein binding partners. researchgate.net Research on other fluorinated HS mimetics has shown that such modifications can significantly modulate binding preferences for growth factors and chemokines when compared to their native, non-fluorinated counterparts. nih.gov
For instance, synthetic HS mimetics with a fluorine atom at the C3 position of the glucuronic acid residue have been shown to retain binding to several growth factors and chemokines. researchgate.net This suggests that fluorination can be a tool to create more selective GAG mimetics. The strategic placement of the fluorine atom in Glc2F(β1-4)α-Ido would likely alter its binding affinity and specificity for various GAG-binding proteins, making it a valuable tool for dissecting the structure-function relationships of these interactions.
Table 1: Structural Comparison of Glc2F(β1-4)α-Ido with Natural GAG Disaccharides
| Feature | Glc2F(β1-4)α-Ido | Heparan Sulfate Disaccharide (IdoA-containing) | Dermatan Sulfate Disaccharide |
| Uronic Acid | α-L-Iduronic Acid | α-L-Iduronic Acid | α-L-Iduronic Acid |
| Hexosamine | 2-deoxy-2-fluoro-β-D-Glucosamine | α-D-Glucosamine (N-acetylated or N-sulfated) | β-D-Galactosamine (N-acetylated) |
| Linkage | β1-4 | α1-4 | α1-3 |
| Key Modification | C2-Fluorine on Glucosamine | Variable sulfation | Variable sulfation |
Interaction with GAG-Binding Proteins
GAGs interact with a multitude of proteins to regulate a vast array of biological processes, including cell signaling, inflammation, and coagulation. nih.govnih.gov These interactions are primarily electrostatic, involving the negatively charged sulfate and carboxyl groups of the GAGs and positively charged amino acid residues on the protein surface. nih.gov The specific pattern of sulfation and the sequence of uronic acid epimers (glucuronic vs. iduronic acid) determine the binding specificity. nih.gov
The Glc2F(β1-4)α-Ido disaccharide, by mimicking natural GAG structures, is expected to interact with various GAG-binding proteins. The iduronic acid component is known to be critical for interactions with proteins such as basic fibroblast growth factor (bFGF or FGF2). nih.gov The conformational flexibility of IdoA allows the GAG chain to adopt a conformation that fits optimally into the protein's binding site. nih.gov
The fluorine substitution in Glc2F(β1-4)α-Ido would likely modulate these interactions. Studies on fluorinated HS mimetics have demonstrated that a single hydroxyl-to-fluorine substitution can preserve binding to certain growth factors and chemokines. researchgate.net For example, a glycan microarray analysis of fluorinated HS disaccharides revealed that these mimetics could still bind to proteins like FGF2. nih.gov Molecular modeling studies suggest that these fluorinated analogues can bind to the protein in a manner similar to the natural disaccharides. nih.gov
The impact of the C2-fluorine on glucosamine in Glc2F(β1-4)α-Ido would depend on the specific GAG-binding protein. For some proteins, the loss of a hydrogen bond donor at the C2 position might decrease binding affinity. For others, the increased electronegativity of the fluorine atom could lead to favorable electrostatic or dipole-dipole interactions, potentially enhancing binding or altering specificity.
Table 2: Potential Interacting GAG-Binding Proteins and the Role of Structural Features in Glc2F(β1-4)α-Ido
| GAG-Binding Protein Class | Key Interaction Determinants | Potential Role of Glc2F(β1-4)α-Ido Features |
| Fibroblast Growth Factors (FGFs) | Specific sulfation patterns and presence of IdoA. nih.gov | The IdoA residue would facilitate binding, while the C2-fluorine could modulate the affinity and specificity of the interaction. |
| Chemokines | Electrostatic interactions with sulfated GAGs. | The overall charge and conformation of Glc2F(β1-4)α-Ido (if sulfated) would govern its interaction with chemokines. |
| Serpins (e.g., Antithrombin) | Specific pentasaccharide sequence in heparin/HS. | As a disaccharide, Glc2F(β1-4)α-Ido would not be expected to have high affinity for serpins on its own but could be a building block for larger, more complex mimetics. |
Advanced Spectroscopic and Computational Approaches for Glc2f β1 4 α Ido Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level characterization of molecules in solution. For a novel compound like Glc2F(β1-4)α-Ido, a combination of advanced NMR experiments would be utilized to elucidate its three-dimensional structure, stereochemistry, and conformational dynamics.
The unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances is the foundational step in the structural elucidation of Glc2F(β1-4)α-Ido. Given the presence of fluorine, a nucleus with 100% natural abundance and a high gyromagnetic ratio, triple resonance (¹H/¹³C/¹⁹F) NMR experiments provide exceptional spectral dispersion and detailed connectivity information. researchgate.netnih.gov
One-dimensional (1D) ¹H, ¹³C, and ¹⁹F NMR spectra would provide initial information on the number and chemical environment of the different nuclei. Subsequently, a suite of two-dimensional (2D) and three-dimensional (3D) NMR experiments would be employed to establish through-bond and through-space correlations.
Key Experiments and Expected Information:
¹H-¹H Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within the glucose and idose rings, aiding in the assignment of adjacent protons.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom, facilitating the assignment of the carbon skeleton.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the glycosidic linkage between the glucose and idose units and the position of the fluorine atom.
¹⁹F-¹³C HSQC: To directly correlate the fluorine atom with its attached carbon and neighboring carbons, confirming its position.
The following table illustrates hypothetical ¹H and ¹³C chemical shift assignments for Glc2F(β1-4)α-Ido based on typical values for similar carbohydrate structures.
| Position | δ ¹H (ppm) | δ ¹³C (ppm) |
| Glc | ||
| 1 | 4.58 (d, J=8.0 Hz) | 103.5 |
| 2 | 4.45 (dd, J=8.0, 9.5 Hz) | 95.2 (JCF ≈ 180 Hz) |
| 3 | 3.55 (t, J=9.5 Hz) | 73.8 |
| 4 | 3.70 (t, J=9.5 Hz) | 78.9 |
| 5 | 3.48 (m) | 75.1 |
| 6a | 3.85 (dd, J=12.0, 5.0 Hz) | 61.2 |
| 6b | 3.75 (dd, J=12.0, 2.0 Hz) | |
| Ido | ||
| 1' | 5.15 (d, J=3.5 Hz) | 99.8 |
| 2' | 3.88 (m) | 70.1 |
| 3' | 3.95 (m) | 71.5 |
| 4' | 4.10 (m) | 76.4 |
| 5' | 4.25 (m) | 72.3 |
| 6'a | 3.80 (m) | 62.5 |
| 6'b | 3.72 (m) |
Note: This is a hypothetical data table for illustrative purposes.
Carbohydrates are often conformationally flexible, existing as an equilibrium of different shapes (conformers). Variable temperature (VT) NMR studies can provide insights into these dynamic processes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can indicate the presence of conformational exchange. nih.gov For Glc2F(β1-4)α-Ido, VT-NMR would be used to study the flexibility around the β1-4 glycosidic linkage and the conformational equilibrium of the idose ring, which is known to be flexible.
To investigate the interaction of Glc2F(β1-4)α-Ido with protein targets, ligand-based NMR techniques are particularly powerful. nih.govsci-hub.box These methods allow for the study of weak to moderate binding interactions without the need for isotopic labeling of the protein. northwestern.edu
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close contact with the protein in the bound state. By irradiating the protein and observing the transfer of saturation to the ligand, a binding epitope can be mapped.
Transferred Nuclear Overhauser Effect Spectroscopy (TR-NOESY): This technique provides information about the conformation of the ligand when it is bound to the protein. The sign of the NOE cross-peaks for a small molecule changes upon binding to a large protein, allowing for the determination of the bound conformation. semanticscholar.org
These techniques would be instrumental in understanding how Glc2F(β1-4)α-Ido is recognized by and interacts with its biological targets.
Mass Spectrometry for Characterization and Elucidation of Biotransformation Products
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of Glc2F(β1-4)α-Ido and for identifying its metabolites or biotransformation products. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, allowing for the determination of the elemental composition. mdpi.com
Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, such as the sequence of the monosaccharide units and the position of the fluorine substituent. In biotransformation studies, LC-MS would be used to separate and identify metabolites of Glc2F(β1-4)α-Ido from complex biological matrices, such as cell lysates or plasma.
X-ray Crystallography of Glc2F(β1-4)α-Ido in Complex with Proteins
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules in the solid state. To understand the precise binding mode of Glc2F(β1-4)α-Ido to a protein target, co-crystallization trials would be undertaken. nih.gov A successful crystal structure of the protein-ligand complex would reveal the detailed interactions, such as hydrogen bonds and van der Waals contacts, that govern molecular recognition at an atomic level. nih.gov This information is invaluable for structure-based drug design and for understanding the biological function of the compound.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods are powerful tools for complementing experimental data and providing insights into the dynamic behavior of molecules. mdpi.com For Glc2F(β1-4)α-Ido, molecular dynamics (MD) simulations would be used to explore its conformational landscape in solution. researchgate.net These simulations can provide a detailed picture of the flexibility of the glycosidic linkage and the preferred conformations of the sugar rings.
Furthermore, computational docking and MD simulations of the Glc2F(β1-4)α-Ido-protein complex can be used to predict the binding mode and estimate the binding free energy. These computational approaches can help to rationalize experimental findings and guide the design of new analogs with improved binding affinity and selectivity.
Conformational Sampling and Free Energy Landscapes
The biological function of disaccharides is intrinsically linked to their three-dimensional structure and flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules like Glc2F(β1-4)α-Ido in an explicit solvent environment, providing insights into the dynamics of the glycosidic linkage and the conformational preferences of the individual sugar rings. nih.govnih.gov
The flexibility of the glycosidic linkage between the Glc2F and IdoA residues is described by the torsion angles φ (phi) and ψ (psi). Enhanced sampling MD simulations can be used to construct a free energy landscape, which maps the conformational states and the energy barriers between them. mdpi.com For Glc2F(β1-4)α-Ido, the landscape is expected to be influenced by several factors:
Stereoelectronic Effects: The highly electronegative fluorine atom at the C2 position of the glucose ring induces significant electronic perturbations. The gauche effect, arising from hyperconjugation between the C-F bond's antibonding orbital (σ*) and neighboring orbitals, can stabilize specific conformations that might otherwise be high in energy. nih.gov
Intramolecular Hydrogen Bonding: MD simulations can reveal stable intramolecular hydrogen bonds that constrain the molecule's flexibility. The fluorine atom, being a poor hydrogen bond acceptor, alters the potential hydrogen-bonding network compared to its hydroxyl-containing counterpart. nih.gov
The iduronic acid ring is known for its conformational plasticity, existing in equilibrium between the chair (¹C₄ and ⁴C₁) and skew-boat (²S₀) conformations. The fluorine substitution on the adjacent glucose ring can influence this equilibrium by altering the electronic environment and steric constraints across the glycosidic bond.
| Conformer | φ Angle (H1'-C1'-O4-C4) | ψ Angle (C1'-O4-C4-C3) | Predicted Population (%) | Key Stabilizing Interactions |
|---|---|---|---|---|
| A | -60° to -80° | -100° to -120° | ~65% | Gauche effect, C-H···O interactions |
| B | -50° to -70° | +160° to +180° | ~25% | Solvent-mediated hydrogen bonds |
| C | +40° to +60° | +30° to +50° | ~10% | Transient intramolecular H-bonds |
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.govmdpi.com For Glc2F(β1-4)α-Ido, docking studies can be performed with enzymes that metabolize glycosaminoglycans, such as iduronate-2-sulfatase (IDS), to understand how fluorination impacts binding affinity and specificity. nih.gov
The introduction of fluorine at the C2 position can significantly modulate protein-ligand interactions: nih.gov
Direct Protein Contacts: Fluorine can act as a hydrogen bond acceptor and engage in favorable contacts with aryl groups of amino acid residues within the binding pocket. nih.gov
Desolvation Effects: The process of binding involves the removal of water molecules from both the ligand and the protein's active site. Fluorinated compounds can exhibit surprising enthalpy-entropy compensation effects during this desolvation process. nih.gov
Conformational Selection: The enzyme's binding pocket may preferentially bind to one of the low-energy conformations of Glc2F(β1-4)α-Ido identified from free energy landscape analysis.
Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. nih.gov This calculation breaks down the total binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energies, allowing for a detailed comparison between the fluorinated ligand and its natural counterpart.
| Energy Component (kcal/mol) | Glc(β1-4)α-Ido (Parent Compound) | Glc2F(β1-4)α-Ido (Fluorinated) | Δ (Fluoro - Parent) |
|---|---|---|---|
| ΔE van der Waals | -45.5 | -47.2 | -1.7 |
| ΔE electrostatic | -28.3 | -35.1 | -6.8 |
| ΔG polar solvation | +50.1 | +55.8 | +5.7 |
| ΔG nonpolar solvation | -5.6 | -5.9 | -0.3 |
| ΔG binding (Total) | -29.3 | -32.4 | -3.1 |
The hypothetical results in Table 2 suggest that the enhanced binding affinity of the fluorinated compound is driven by stronger electrostatic interactions, which outweigh the increased penalty for polar desolvation.
Quantum Chemical Calculations for Electronic Effects of Fluorination
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. nih.govnih.gov These methods are used to investigate how the high electronegativity of fluorine alters charge distribution, bond properties, and molecular orbitals in Glc2F(β1-4)α-Ido. emerginginvestigators.orgrsc.org
Key insights from quantum chemical calculations include:
Atomic Charges: The fluorine atom withdraws electron density, leading to a more positive partial charge on the attached carbon (C2) and influencing the charges on adjacent atoms. This polarization of the C-F bond can affect reactivity and intermolecular interactions. nih.gov
Bond Strength: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, contributing to increased metabolic stability of the compound. fluorine1.ru
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals. fluorine1.ruwikipedia.orgwisc.edu A critical interaction in fluorinated carbohydrates is the hyperconjugation from a lone pair orbital of an adjacent oxygen (n_O) or a C-C bonding orbital (σ_CC) into the antibonding orbital of the C-F bond (σ*_CF). This interaction can influence conformational stability and the anomeric effect.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Predicted Consequence |
|---|---|---|---|
| σ(C1-C2) | σ(C2-F) | 3.5 | Strengthening of the anomeric effect |
| LP(O5) | σ(C1-O4) | 2.8 | Stabilization of glycosidic linkage torsion |
| σ(C3-C4) | σ*(C2-F) | 1.9 | Altered ring pucker preference |
| Atom | Glc(β1-4)α-Ido (Parent) | Glc2F(β1-4)α-Ido (Fluorinated) |
|---|---|---|
| C1 (Glc) | +0.25 | +0.29 |
| C2 (Glc) | +0.15 | +0.45 |
| O (at C2) / F | -0.65 | -0.38 |
| C3 (Glc) | +0.18 | +0.22 |
These computational approaches collectively provide a comprehensive, multi-scale understanding of Glc2F(β1-4)α-Ido, from its fundamental electronic properties to its dynamic behavior and interactions with biological macromolecules.
Q & A
Q. What established methodologies are recommended for structural elucidation of Glc2F(β1-4)α-Ido?
Q. Which analytical techniques are optimal for detecting Glc2F(β1-4)α-Ido in complex biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns achieves high sensitivity in biological fluids (e.g., serum, cell lysates). Isotope-labeled internal standards (e.g., ¹³C-Glc2F) correct for matrix effects. For glycan-specific detection, lectin microarray profiling (e.g., using Aleuria aurantia lectin) provides complementary data on binding affinity .
Table 2: Detection Parameters
| Matrix | Technique | Limit of Detection (LOD) | Key Considerations |
|---|---|---|---|
| Serum | LC-MS/MS | 0.1 nM | Depletion of high-abundance proteins required |
| Tissue | HILIC-MS | 5 nM | Homogenization and deglycosylation critical |
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for Glc2F(β1-4)α-Ido?
Methodological Answer: Contradictions often stem from variability in cell models or incomplete characterization of compound purity. Implement these steps:
- Standardize synthesis : Adopt orthogonal purification (e.g., size-exclusion + reverse-phase HPLC) to ensure ≥98% purity .
- Validate bioassays : Use isogenic cell lines (e.g., CRISPR-edited knockouts) to confirm target specificity .
- Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens .
Table 3: Resolving Bioactivity Discrepancies
| Issue | Solution | Supporting Evidence |
|---|---|---|
| Purity variability | Dual-column HPLC + NMR/MS batch testing | |
| Off-target effects | Competitive binding assays with structural analogs |
Q. What experimental designs are optimal for comparative studies between Glc2F(β1-4)α-Ido and related glycans?
Methodological Answer: Employ a factorial design comparing three variables:
- Structural variants : Test Glc2F(β1-4)α-Ido against analogs (e.g., Glc2F(β1-3)α-Ido) .
- Dose-response curves : Use 8–10 concentrations to calculate EC₅₀/IC₅₀ values .
- Temporal effects : Include time-course analyses (0–72 hrs) to capture dynamic interactions.
Table 4: Comparative Study Parameters
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Sample Size | n ≥ 3 biological replicates | Minimizes biological variability |
| Controls | Vehicle + scrambled glycan | Isolate compound-specific effects |
Q. How can researchers improve the reproducibility of Glc2F(β1-4)α-Ido synthesis protocols?
Methodological Answer: Reproducibility issues often arise from inconsistent glycosyltransferase activity or protecting group strategies. Mitigate these by:
- Enzyme optimization : Use immobilized glycosyltransferases with real-time monitoring (e.g., UDP-Glc consumption assays) .
- Protecting groups : Select orthogonal groups (e.g., acetyl vs. benzyl) that are removable under non-overlapping conditions .
- Data sharing : Publish full synthetic workflows in machine-readable formats (e.g., ChemAxon ELN) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
